molecular formula C9H20N2O3S B6074038 2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide

2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide

Cat. No.: B6074038
M. Wt: 236.33 g/mol
InChI Key: ZZXXNUKEKKMHLL-UHFFFAOYSA-N
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Description

2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its diverse biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide typically involves the reaction of appropriate amines with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Reaction of pentan-2-amine with methylsulfonyl chloride in the presence of a base to form the intermediate sulfonamide.

    Step 2: Acylation of the intermediate with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(methylsulfonyl)amino]benzoate
  • N-(4-(methylsulfonyl)phenyl)methanesulfonamide

Comparison

2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-5-6-8(2)10-9(12)7-11(3)15(4,13)14/h8H,5-7H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXXNUKEKKMHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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